Bienvenue dans la boutique en ligne BenchChem!

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

MAGL inhibition benzoylpiperidine SAR reversible inhibitor design

This ortho-methoxy benzoylpiperidine nicotinonitrile is a critical regioisomer for mapping MAGL active site H-bond networks. The linear 6-oxy geometry distinguishes it from common meta-substituted analogs, enabling unique target engagement studies. Procure as a mono-methoxy control for cell permeability assays, a demethylation precursor for focused library synthesis, or to validate the ortho-methoxy contribution to selectivity. Structural differentiation from 2-oxy regioisomers and dimethoxy analogs is key—verify substitution before assay.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1421477-72-6
Cat. No. B2467040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1421477-72-6
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
InChIInChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3
InChIKeyBBHNEFRTWZTPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421477-72-6): Structural Classification and Procurement Context


6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a fully synthetic small molecule (C19H19N3O3, MW 337.37 g·mol⁻¹) built on a benzoylpiperidine core linked via an ether bridge to a nicotinonitrile terminus. The compound belongs to a broader chemotype that has been systematically optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase implicated in endocannabinoid signaling and cancer progression [1]. The defining structural feature—the ortho‑methoxy substituent on the benzoyl ring—differentiates it from regioisomeric (meta‑ or para‑methoxy) and poly‑substituted analogs that have been reported in second‑generation benzoylpiperidine libraries [2]. This substitution pattern influences both the conformational preference of the benzoyl‑piperidine linkage and the electron density of the aromatic system, parameters that are known to modulate MAGL binding affinity within this scaffold class.

Why Generic Substitution Risk Analysis Is Essential for 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile Procurement


Within the benzoylpiperidine‑nicotinonitrile chemotype, even minor alterations to the benzoyl substitution pattern produce large shifts in MAGL inhibitory potency and selectivity. The published second‑generation benzoylpiperidine series demonstrates that moving from a mono‑methoxy to a di‑methoxy substitution, or repositioning the methoxy group from ortho to meta, can alter IC50 values by more than an order of magnitude and change the reversible vs. irreversible inhibition profile [1]. The nicotinonitrile attachment point (6‑position vs. 2‑position on the pyridine ring) further modulates hydrogen‑bond acceptor geometry and target residence time. Consequently, substituting a closely related analog such as 6-((1-(3,4‑dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421505‑86‑3) or 2-((1-(3‑methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile without experimental verification carries a material risk of obtaining a compound with substantially different target engagement, cellular potency, and selectivity profile [2]. The quantitative evidence below delineates where these differences manifest and why they matter for scientific selection.

Quantitative Differentiation Evidence for 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile vs. Closest Analogs


Ortho-Methoxy Benzoyl Substitution Confers a Unique Conformational and Electronic Profile vs. Meta-Methoxy and 3,4-Dimethoxy Analogs

In the foundational benzoylpiperidine MAGL inhibitor SAR reported by Bononi et al. (J. Med. Chem. 2019), the ortho-substitution pattern on the benzoyl ring was explicitly explored and found to produce a distinct potency trajectory compared to meta- and para-substituted congeners. While the study did not test the exact 2-methoxybenzoyl-nicotinonitrile hybrid, it established that ortho-substituents on the benzoylpiperidine core can shift the conformational equilibrium of the piperidine ring, altering the orientation of the carbonyl oxygen that serves as a critical hydrogen-bond acceptor in the MAGL oxyanion hole [1]. The target compound, bearing a 2-methoxybenzoyl group at the piperidine N-position and a 6-oxynicotinonitrile extension, combines this ortho-effect with a pyridine-based nitrile terminus that provides an additional hydrogen-bond acceptor not present in simpler benzoylpiperidine analogs. By contrast, the 3-methoxy positional isomer (2-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile) places the methoxy group in a meta orientation where it cannot engage in the same intramolecular interactions with the piperidine carbonyl, while the 3,4-dimethoxy analog (CAS 1421505-86-3) introduces a second methoxy group that increases electron density and alters the lipophilic–hydrophilic balance [2].

MAGL inhibition benzoylpiperidine SAR reversible inhibitor design

Nicotinonitrile Attachment at the 6-Position of the Pyridine Ring Provides a Topologically Distinct H-Bond Acceptor Geometry vs. 2-Position Analogs

The target compound features the nicotinonitrile moiety connected via an ether linker at the 6-position of the pyridine ring (para to the nitrile). The positional isomer 2-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile places the ether linkage at the 2-position (ortho to the nitrile), which drastically alters the spatial relationship between the ether oxygen, the pyridine nitrogen, and the nitrile group. In the 6-substituted isomer, the pyridine nitrogen and the nitrile group are on opposite sides of the ring, creating a linear arrangement of hydrogen-bond acceptors. In the 2-substituted isomer, the ether oxygen, pyridine nitrogen, and nitrile are clustered on one face of the molecule, producing a chelating H-bond acceptor geometry [1]. Within the MAGL active site, where the oxyanion hole and adjacent hydrophobic pockets impose strict geometric constraints on ligand binding, this topological difference is non-trivial: the benzoylpiperidine SAR literature demonstrates that subtle alterations in H-bond acceptor positioning can shift IC50 values from low nanomolar to micromolar range [2]. While direct head-to-head MAGL inhibition data for the target compound vs. its 2-substituted isomer are not publicly available, the class-level SAR strongly indicates that the two regioisomers cannot be considered functionally interchangeable.

nicotinonitrile SAR hydrogen-bond acceptor geometry MAGL active site

Physicochemical Property Divergence Between the 2-Methoxybenzoyl Target and the 3,4-Dimethoxybenzoyl Analog (CAS 1421505-86-3) Predicts Differential Membrane Permeability

The target compound (C19H19N3O3) and its 3,4-dimethoxy analog (C20H21N3O4, CAS 1421505-86-3) differ by one additional methoxy group on the benzoyl ring. This structural difference has predictable consequences for physicochemical properties governing membrane permeability and solubility. The 3,4-dimethoxy analog possesses one additional oxygen atom, increasing its topological polar surface area (tPSA) by approximately 9.2 Ų (calculated from the incremental contribution of an aromatic –OCH3 group) and its hydrogen-bond acceptor count from 6 to 7. In the benzoylpiperidine MAGL inhibitor class, cellular potency in intact U937 cells was shown to be sensitive to lipophilic–hydrophilic balance, with compounds exceeding a tPSA of ~90 Ų exhibiting reduced cell membrane penetration [1]. While the exact tPSA values for these compounds have not been published in peer-reviewed literature, the structural difference is unambiguous: the single methoxy of the target compound maintains a lower tPSA and a more favorable logP for passive membrane diffusion compared to the 3,4-dimethoxy analog, a factor that is relevant for cell-based MAGL inhibition assays and any downstream in vivo applications [2].

Lipinski properties logP polar surface area membrane permeability

Publicly Available Quantitative Biological Data for This Exact Compound Are Extremely Limited

A systematic search of PubMed, Google Patents, ChEMBL, PubChem BioAssay, and BindingDB (conducted April 2026) did not return any primary research articles, patents, or curated bioassay records containing quantitative IC50, Ki, EC50, or selectivity data for 6-((1-(2-methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421477-72-6). The compound is listed in several vendor catalogs (benchchem.com, evitachem.com), but these sources do not provide peer-reviewed biological activity data and are excluded from evidence consideration per the stated source policy. By contrast, multiple structurally related benzoylpiperidine analogs have been extensively characterized in the published literature, including the 2019 and 2021 MAGL inhibitor optimization studies that provide IC50 values for dozens of benzoylpiperidine derivatives in the low nanomolar to micromolar range [1][2]. The absence of published biological data for the target compound means that any claims regarding its potency, selectivity, or mechanism of action must be treated as unvalidated and are limited to class-level inference from close structural analogs.

data availability literature gap compound characterization

Evidence-Derived Application Scenarios for 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1421477-72-6)


Structure–Activity Relationship (SAR) Expansion of Benzoylpiperidine MAGL Inhibitors Requiring Ortho-Substituted Benzoyl Diversity

Research groups actively optimizing the benzoylpiperidine MAGL inhibitor chemotype may procure this compound specifically to evaluate the contribution of the ortho-methoxybenzoyl group to MAGL potency and selectivity. The published second-generation benzoylpiperidine SAR demonstrates that benzoyl substitution patterns profoundly influence inhibitory activity, yet the ortho-methoxy–nicotinonitrile combination remains unexplored in the peer-reviewed literature [1]. Incorporating this compound into a focused library that systematically varies the benzoyl substituent (ortho-OCH3 vs. meta-OCH3 vs. 3,4-diOCH3 vs. 2-CF3, etc.) while holding the 6-oxynicotinonitrile tail constant would resolve whether the ortho-methoxy conformation confers a potency advantage or a selectivity shift relative to the published meta-substituted and dimethoxy analogs. Such data would directly inform the design of the next generation of reversible MAGL inhibitors with improved target engagement profiles [2].

Regioisomeric Probe for NICOTINONITRILE Attachment Point Optimization in MAGL Inhibitor Design

The 6-oxy attachment of the nicotinonitrile group distinguishes this compound from the 2-oxy regioisomer series that is more commonly listed in vendor catalogs. Medicinal chemistry teams seeking to map the optimal pyridine attachment point for MAGL inhibitor hydrogen-bond networks can use this compound as a topological probe. The linear arrangement of H-bond acceptors in the 6-substituted isomer may engage the MAGL oxyanion hole differently than the chelating geometry of the 2-substituted isomer, potentially yielding differential residence times or reversibility profiles. Given that reversible MAGL inhibition is therapeutically preferred over irreversible inhibition to avoid on-target toxicity [1][2], compounds with distinct H-bond acceptor geometries are valuable tools for elucidating the structural determinants of reversible binding kinetics.

Control Compound for Mono- vs. Di-Methoxybenzoyl Physicochemical Profiling in Cell-Based MAGL Assays

For laboratories conducting cell-based MAGL inhibition assays (e.g., in U937 or cancer cell lines), the target compound can serve as a mono-methoxy control to benchmark the cell permeability penalty incurred by the additional methoxy group present in the 3,4-dimethoxy analog (CAS 1421505-86-3). The predicted tPSA advantage of approximately 9 Ų for the target compound suggests that, at equivalent biochemical potency, it may exhibit superior intracellular MAGL engagement [1]. This application is predicated on the user independently generating primary MAGL inhibition data for both compounds; however, the structural rationale for the permeability differential is firmly grounded in well-established physicochemical principles and the benzoylpiperidine class SAR [2].

Custom Synthesis Precursor for Late-Stage Diversification of the Benzoylpiperidine Scaffold

Given the absence of published biological data for this specific compound, its most defensible immediate application is as a synthetic building block for further derivatization. The 2-methoxybenzoyl moiety can be demethylated to reveal a phenolic –OH group that serves as a handle for O-alkylation, sulfonylation, or bioconjugation, while the nicotinonitrile group offers a cyano functionality amenable to further transformation (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or tetrazole formation). Combined with the piperidine 4-oxy linker, this compound provides three orthogonal diversification points that are attractive for generating focused libraries probing the MAGL active site or for scaffold-hopping campaigns targeting related serine hydrolases [1][2].

Quote Request

Request a Quote for 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.